molecular formula C4H3N3O3 B1418171 5-Nitro-1H-imidazole-4-carbaldehyde CAS No. 81246-34-6

5-Nitro-1H-imidazole-4-carbaldehyde

Cat. No. B1418171
CAS RN: 81246-34-6
M. Wt: 141.09 g/mol
InChI Key: HVGCOWLYQUZAIM-UHFFFAOYSA-N
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Description

5-Nitro-1H-imidazole-4-carbaldehyde is a chemical compound with the molecular formula C4H3N3O3 and a molecular weight of 141.09 . It is a solid substance and is typically stored in a freezer under an inert atmosphere .


Synthesis Analysis

The synthesis of imidazole compounds, including 5-Nitro-1H-imidazole-4-carbaldehyde, is a topic of significant research interest . Imidazole was first synthesized from glyoxal and ammonia . The derivatives of 1,3-diazole show different biological activities, making imidazole an important synthon in the development of new drugs .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical And Chemical Properties Analysis

5-Nitro-1H-imidazole-4-carbaldehyde is a solid substance . It has a molecular weight of 141.09 . It is typically stored in a freezer under an inert atmosphere .

Scientific Research Applications

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

    Synthesis of Dyes

    • Application: Imidazole derivatives can be used in the synthesis of new donor-Π-acceptor (D-Π-A) type dyes .
    • Results: The production of new dyes can have various applications in industries such as textiles, printing, and plastics .

    Preparation of Urocanic Acid Esters

    • Application: Imidazole derivatives can be used in the preparation of ethyl, n-dodecyl, and n-hexadecyl esters of urocanic acid .
    • Results: These esters have potential applications in biochemistry and medicinal chemistry .

    Fabrication of Chemosensors

    • Application: Imidazole derivatives can be used in the fabrication of colorimetric chemosensors .
    • Results: These chemosensors can be used for the detection of various chemical species in a variety of settings .

    Treatment of Androgen-Dependent Prostate Cancer

    • Application: 1H-Imidazole-4-carbaldehyde, a 4-formyl derivative of imidazole, has been used in the preparation of C17,20-lyase inhibitors for the treatment of androgen-dependent prostate cancer .
    • Results: The resulting drugs can potentially be used in the treatment of androgen-dependent prostate cancer .

    Synthesis of Antifungal Agents

    • Application: Imidazole derivatives are used in the synthesis of antifungal agents .
    • Results: The resulting drugs can potentially be used in the treatment of fungal infections .

    Preparation of Antiprotozoal and Antibacterial Agents

    • Application: 1, 3-diazole ring is present in commercially available drugs such as tinidazole and ornidazole, which are used as antiprotozoal and antibacterial agents .
    • Results: The resulting drugs can potentially be used in the treatment of protozoal and bacterial infections .

Safety And Hazards

The safety information for 5-Nitro-1H-imidazole-4-carbaldehyde indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-nitro-1H-imidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O3/c8-1-3-4(7(9)10)6-2-5-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGCOWLYQUZAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342160
Record name 5-Nitro-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-1H-imidazole-4-carbaldehyde

CAS RN

81246-34-6
Record name 5-Nitro-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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